molecular formula C11H9ClO3S B1319842 4-Methoxynaphthalene-1-sulfonyl chloride CAS No. 56875-55-9

4-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B1319842
CAS No.: 56875-55-9
M. Wt: 256.71 g/mol
InChI Key: AEUOWSIJWYQOJG-UHFFFAOYSA-N
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Description

4-Methoxynaphthalene-1-sulfonyl chloride (CAS: 56875-55-9) is a sulfonic acid derivative featuring a methoxy group (-OCH₃) at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the naphthalene ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly for preparing sulfonamides, which are critical in pharmaceutical and agrochemical research . Its high reactivity stems from the electrophilic sulfonyl chloride moiety, enabling nucleophilic substitution reactions with amines or alcohols. Commercial suppliers offer this compound at 95% purity, priced at $197.00 for 250 mg .

Properties

IUPAC Name

4-methoxynaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUOWSIJWYQOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588298
Record name 4-Methoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56875-55-9
Record name 4-Methoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxynaphthalene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-methoxynaphthalene. The process typically involves the reaction of 4-methoxynaphthalene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting this compound with an amine yields the corresponding sulfonamide .

Scientific Research Applications

Synthesis and Reactivity

4-Methoxynaphthalene-1-sulfonyl chloride is primarily synthesized through the chlorosulfonation of 4-methoxynaphthalene. This process allows for the introduction of the sulfonyl chloride functional group, which is crucial for its reactivity in subsequent chemical transformations. The sulfonyl chloride moiety serves as an electrophile in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Applications in Organic Synthesis

  • Intermediate for Pharmaceuticals :
    • The compound is used as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of sulfonamide drugs, which are crucial for their antibacterial properties .
    • A notable example includes its application in synthesizing substituted tetrazoles through reactions with naphthalenediazonium salts and sulfonyl hydrazones. This method has shown promising yields and can be adapted for gram-scale production .
  • Catalysis :
    • The compound has been explored in dirhodium-catalyzed C-H amination reactions, which convert aromatic compounds into amines. The use of this compound enhances the selectivity and efficiency of these reactions, making it a valuable reagent in synthetic organic chemistry .
  • Functionalization of Aromatic Compounds :
    • It serves as a reagent for the functionalization of various aromatic compounds, allowing for the introduction of diverse functional groups. This capability is particularly useful in developing complex organic molecules with specific properties tailored for research or industrial applications.

Applications in Material Science

  • Polymer Chemistry :
    • In polymer synthesis, this compound can be used to modify polymer backbones or to introduce sulfonyl functionalities that enhance thermal stability and mechanical properties of polymers .
    • Its incorporation into polymer matrices often leads to improved performance characteristics such as increased adhesion and resistance to environmental degradation.
  • Cosmetic Formulations :
    • The compound's properties have made it a candidate for use in cosmetic formulations where it acts as a stabilizing agent or a fixative, contributing to the overall efficacy and longevity of cosmetic products .

Case Study 1: Synthesis of Sulfonamide Antibiotics

A research study demonstrated the successful use of this compound as an intermediate in synthesizing sulfonamide antibiotics. The study highlighted a multi-step synthesis involving nucleophilic substitution reactions that yielded high-purity products suitable for pharmaceutical applications.

Case Study 2: Polymer Modification

In another study focused on material science, researchers utilized this compound to modify polyvinyl chloride (PVC). The modified PVC exhibited enhanced thermal stability and mechanical strength compared to unmodified samples, showcasing the compound's potential in industrial applications.

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives. The reaction proceeds through the formation of a cationic intermediate, which is stabilized by the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Differences

The reactivity, applications, and physicochemical properties of sulfonyl chlorides are heavily influenced by substituent groups and their positions. Below is a comparative analysis of 4-methoxynaphthalene-1-sulfonyl chloride and analogous compounds:

Table 1: Key Properties of Selected Sulfonyl Chlorides
Compound Name CAS Number Substituents Purity Price (250 mg) Suppliers Primary Applications
This compound 56875-55-9 Methoxy (C4), -SO₂Cl (C1) 95% $197.00 3 Sulfonamide synthesis
6-Methoxynaphthalene-2-sulfonyl chloride 56875-59-3 Methoxy (C6), -SO₂Cl (C2) N/A Not listed 3 Intermediate in dye chemistry
4-Ethoxybenzenesulfonyl chloride 1132-17-8 Ethoxy (C4), -SO₂Cl (C1) N/A Not listed 3 Polymer modification
5-Bromonaphthalene-1-sulfonyl chloride 50638-04-5 Bromo (C5), -SO₂Cl (C1) 100%* N/A 1 Cross-coupling reactions
2-Chloro-6-methoxyquinoline-5-sulfonyl chloride - Chloro (C2), methoxy (C6), -SO₂Cl (C5) N/A $288.00 1 Enzyme inhibition

*Note: Purity data for 5-bromonaphthalene-1-sulfonyl chloride is derived from safety data sheets (SDS), indicating concentration in the supplied sample .

Commercial Availability and Cost

  • This compound is competitively priced ($197.00/250 mg) compared to specialized derivatives like 2-chloro-6-methoxyquinoline-5-sulfonyl chloride ($288.00/250 mg), reflecting differences in synthetic complexity and demand .
  • Brominated derivatives (e.g., 5-bromonaphthalene-1-sulfonyl chloride) are less widely available, with only one supplier listed, likely due to niche applications in cross-coupling reactions .

Biological Activity

4-Methoxynaphthalene-1-sulfonyl chloride (MNSC) is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MNSC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClO2SC_{11}H_{9}ClO_{2}S, and its structure includes a methoxy group attached to a naphthalene ring, along with a sulfonyl chloride functional group. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The primary mechanism of action of MNSC is related to its ability to act as an inhibitor of specific enzymes. Sulfonamides, including MNSC, are known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, leading to antibacterial effects. Additionally, the methoxy group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Antibacterial Activity

MNSC exhibits notable antibacterial properties attributed to its sulfonamide moiety. Research indicates that compounds similar to MNSC can effectively inhibit both gram-positive and gram-negative bacterial strains. For instance, sulfonamides have shown significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The methoxy group in MNSC may also contribute to anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. In vitro studies suggest that MNSC could serve as a selective COX-2 inhibitor, which may be beneficial in treating inflammatory conditions .

Antitumor Potential

Emerging studies indicate that sulfonamide derivatives can possess antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds derived from sulfonamides have been shown to increase apoptotic cell death in various cancer cell lines at specific concentrations . This suggests a potential application for MNSC in cancer therapy.

Research Findings and Case Studies

A review of various studies highlights the diverse biological activities associated with MNSC and similar compounds:

Study FocusFindings
Antibacterial ActivityMNSC demonstrated significant inhibition against E. coli with a zone of inhibition measuring 31 mm (MIC: 7.81 μg/mL) .
Anti-inflammatory PropertiesInhibition of COX-2 was observed in compounds structurally related to MNSC, suggesting potential therapeutic applications in inflammatory diseases .
Antitumor ActivityApoptosis induction was noted in cancer cell lines treated with sulfonamide derivatives, indicating a pathway for potential anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.